1-Cyclopropyl-7-nitro-1H-indole
Description
1-Cyclopropyl-7-nitro-1H-indole is a nitro-substituted indole derivative featuring a cyclopropyl group at the 1-position.
Properties
IUPAC Name |
1-cyclopropyl-7-nitroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)10-3-1-2-8-6-7-12(11(8)10)9-4-5-9/h1-3,6-7,9H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAXKDRYIXSBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C2C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . For 1-Cyclopropyl-7-nitro-1H-indole, the specific synthetic route would include:
Formation of the indole ring: This can be achieved through the Fischer indole synthesis using appropriate starting materials.
Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbene intermediates.
Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-Cyclopropyl-7-nitro-1H-indole can undergo various chemical reactions, including:
Cyclopropyl group reactions: The cyclopropyl group can participate in ring-opening reactions under acidic or basic conditions, leading to various substituted indole derivatives.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. 1-Cyclopropyl-7-nitro-1H-indole may exhibit similar activities and can be explored for its potential therapeutic applications.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-7-nitro-1H-indole would depend on its specific interactions with biological targets. Indole derivatives often interact with various enzymes, receptors, and other biomolecules, leading to their biological effects . The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the cyclopropyl group can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The 7-nitro group is common across all analogs, contributing strong electron-withdrawing effects. Key differences arise from substituents at the 1-, 4-, or 5-positions:
- Cyclopropyl Group : The strained three-membered ring may increase reactivity in cycloaddition or ring-opening reactions compared to methyl or methoxy groups.
- Methyl Group : Enhances steric bulk without significant electronic effects, favoring stability .
- Methoxy Group : Electron-donating properties could modulate the nitro group’s electron-withdrawing effects, altering solubility and reactivity .
Spectral Data Comparison
- 13C-NMR : reports δ 47.45 (CH₂) and 144.88 (C-NH₂) for a nitroindole derivative. For 1-cyclopropyl analogs, cyclopropyl carbons are expected near δ 10–30 ppm, distinct from methyl (δ ~20–25) or methoxy (δ ~50–60) signals.
- MS : High-resolution mass spectrometry (HRMS) for nitroindoles typically aligns with theoretical values (e.g., 223.1235 for C₁₅H₁₅N₂ ).
Stability and Reactivity
- This compound: Cyclopropane’s strain may reduce thermal stability compared to methyl or methoxy analogs. Potential for ring-opening under acidic or oxidative conditions.
- 5-Methyl-7-nitro-1H-indole : Stable under standard conditions but degrades in strong acids/bases .
- 4-Methoxy-7-nitro-1H-indole : Methoxy’s electron donation may enhance nitro group stability under basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
